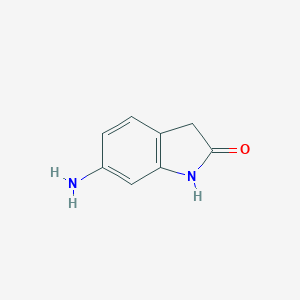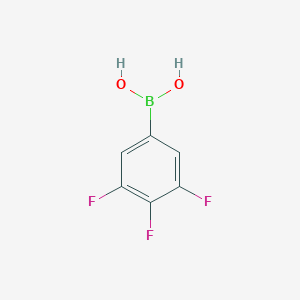![molecular formula C8H12O2 B116166 Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) CAS No. 148164-45-8](/img/structure/B116166.png)
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 1-[(1E)-propenyl]-2-(hydroxymethyl)cyclopropanecarboxaldehyde or 1-Propenyl-2-hydroxymethylcyclopropanecarboxaldehyde. It is a colorless liquid that has a strong odor and is highly reactive.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is not fully understood. However, it is believed that the compound reacts with other organic compounds through the formation of covalent bonds. The compound is highly reactive due to the presence of a double bond and a carbonyl group in its structure.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to exhibit antibacterial and antifungal activity against various microorganisms. The compound has also been found to have anti-inflammatory and analgesic effects. In addition, it has been shown to have a positive effect on the immune system and can stimulate the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has several advantages for lab experiments. It is a highly reactive compound that can be used in a variety of reactions. The compound is also readily available and can be synthesized using different methods. However, the compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the research on Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI). One of the directions is to explore its potential as a starting material for the synthesis of new drugs and pharmaceuticals. The compound can also be used in the synthesis of new materials with unique properties. In addition, the compound can be used in the development of new analytical methods for the detection of organic compounds. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Conclusion:
In conclusion, Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) is a highly reactive and versatile compound that has potential applications in various fields of scientific research. The compound can be synthesized using different methods and has been found to have antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although the compound has several advantages for lab experiments, it can be dangerous if not handled properly. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Méthodes De Synthèse
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) can be synthesized by using different methods. One of the most common methods is the reaction of cyclopropanecarboxaldehyde with propenylmagnesium bromide in the presence of a catalyst such as copper (I) bromide. The reaction results in the formation of the desired compound with a yield of around 60%. Other methods include the use of sodium borohydride, lithium aluminum hydride, and boron trifluoride etherate.
Applications De Recherche Scientifique
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to be an effective reagent for the synthesis of various organic compounds such as chiral alcohols, aldehydes, and ketones. The compound has also been used in the synthesis of natural products such as terpenoids and steroids. In addition, it has been used as a starting material for the synthesis of drugs and pharmaceuticals.
Propriétés
Numéro CAS |
148164-45-8 |
|---|---|
Nom du produit |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI) |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1R,2R)-1-(hydroxymethyl)-2-[(E)-prop-1-enyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-7-4-8(7,5-9)6-10/h2-3,5,7,10H,4,6H2,1H3/b3-2+/t7-,8-/m0/s1 |
Clé InChI |
XDDIBFCLNVOYHH-HZIBQTDNSA-N |
SMILES isomérique |
C/C=C/[C@H]1C[C@@]1(CO)C=O |
SMILES |
CC=CC1CC1(CO)C=O |
SMILES canonique |
CC=CC1CC1(CO)C=O |
Synonymes |
Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



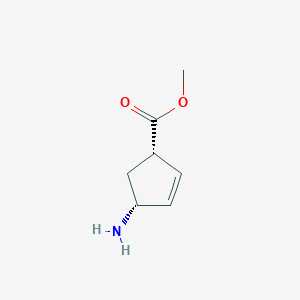
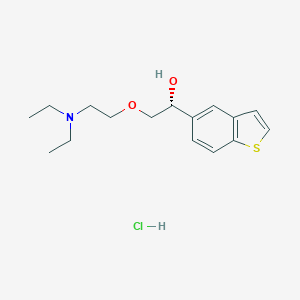
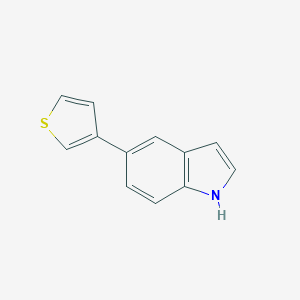
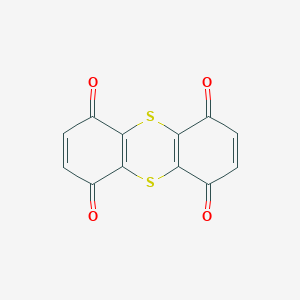
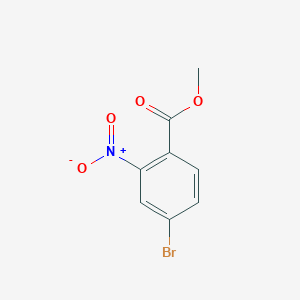
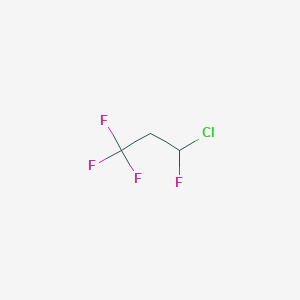
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
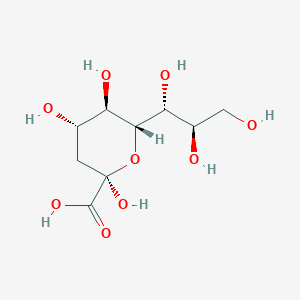
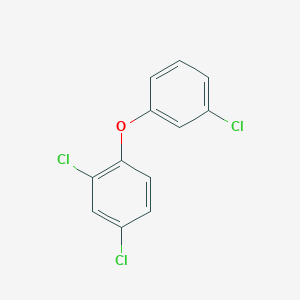
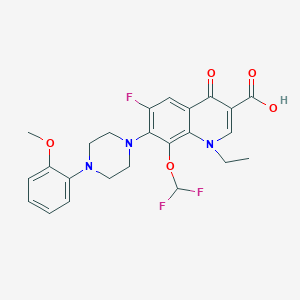
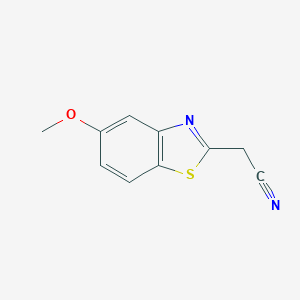
![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)
